6-Bromopyrazolo[1,5-a]pyrazine
Description
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-10-5(3-8-6)1-2-9-10/h1-4H |
InChI Key |
YPJNSKGLHILETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=CN2N=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Bromopyrazolo 1,5 a Pyrazine
Retrosynthetic Analysis of the Pyrazolo[1,5-a]pyrazine (B3255129) Core
A retrosynthetic analysis of the pyrazolo[1,5-a]pyrazine core suggests several disconnection approaches. The most common strategy involves the construction of the pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) moiety. nih.gov This can be envisioned by disconnecting the bonds between the nitrogen at position 5 and the carbons at positions 4 and 6. This leads to a key intermediate, a 1-amino-pyrazole derivative, which can then be cyclized with a suitable three-carbon synthon to form the pyrazine ring.
Alternatively, a disconnection of the pyrazole ring from a pyrazine precursor can be considered. nih.gov This approach, however, is generally less favored due to the often lower yields and potential for hazardous reagents associated with the synthesis of suitable pyrazine precursors.
A more recent and flexible strategy involves a four-step protocol starting from commercially available pyrazoles. nih.gov This method allows for regiocontrolled synthesis by first alkylating and then formylating the pyrazole to create a pyrazole-5-aldehyde. Subsequent deprotection and cyclization steps provide access to the pyrazolo[1,5-a]pyrazine core with various substitution patterns. This latter approach offers a more controlled and versatile route to the target scaffold.
Classical Approaches to Bromination of Pyrazolo[1,5-a]pyrazine Scaffolds
Classical methods for the introduction of a bromine atom onto the pyrazolo[1,5-a]pyrazine scaffold predominantly rely on electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Strategies
The pyrazolo[1,5-a]pyrazine ring system is susceptible to electrophilic attack. Bromination can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a commonly employed reagent. The reaction conditions, such as the solvent and temperature, can be modulated to control the outcome of the reaction. For the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, halogenation is readily achieved using N-halosuccinimides (NXS) as the halogen source at room temperature.
Regioselectivity in Halogenation Reactions
The regioselectivity of halogenation on the pyrazolo[1,5-a]pyrazine core is a critical aspect. Studies on the analogous pyrazolo[1,5-a]pyrimidine system show that electrophilic substitution, including bromination, preferentially occurs at the 3- and 6-positions of the ring system. The specific position of bromination can be influenced by the reaction conditions and the presence of substituents on the heterocyclic core. For instance, in the nitration of the parent pyrazolo[1,5-a]pyrimidine, the use of mixed nitric and sulfuric acids leads to substitution at the 3-position, while nitric acid in acetic anhydride (B1165640) results in substitution at the 6-position. This suggests that by carefully selecting the brominating agent and reaction conditions, regioselective bromination at the 6-position of the pyrazolo[1,5-a]pyrazine scaffold can be achieved.
Modern Catalytic Methods for Pyrazolo[1,5-a]pyrazine Synthesis
Modern synthetic organic chemistry has introduced powerful catalytic methods that can be applied to the synthesis and functionalization of heterocyclic compounds like pyrazolo[1,5-a]pyrazine.
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions have become indispensable tools for the construction of complex molecular architectures. While specific examples for the direct synthesis of 6-bromopyrazolo[1,5-a]pyrazine via palladium-catalyzed cyclization are not extensively documented, the general applicability of these methods to related heterocyclic systems is well-established. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized for the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines from 4-bromopyrazolo[1,5-a]pyrazines. enamine.net This indicates the utility of palladium catalysis in the functionalization of pre-existing brominated pyrazolo[1,5-a]pyrazine scaffolds. It is conceivable that a palladium-catalyzed cyclization strategy could be developed to construct the 6-brominated core directly.
C-H Activation for Direct Functionalization
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of organic molecules. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. While direct C-H bromination at the 6-position of the pyrazolo[1,5-a]pyrazine core has not been specifically reported, recent advances in C-H halogenation of related heterocycles suggest its feasibility. For instance, rhodium-catalyzed C-H activation has been used for the construction of related fused pyrazole systems. nih.gov Furthermore, oxidative C-H halogenations of pyrazolo[1,5-a]pyrimidines using sodium halides as the halogen source and an oxidant have been developed, affording 3-halo derivatives. thieme-connect.de The extension of such methodologies to the direct and regioselective bromination of the 6-position of the pyrazolo[1,5-a]pyrazine core represents a promising avenue for future research.
Green Chemistry Principles in the Synthesis of 6-Bromopyrazolo[1,5-a]pyrazine
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes for heterocyclic compounds like 6-bromopyrazolo[1,5-a]pyrazine. rasayanjournal.co.infrontiersin.orgresearchgate.net The focus lies on minimizing waste, reducing energy consumption, and using less hazardous materials.
Atom Economy and Waste Reduction: A primary goal is to maximize the incorporation of all materials used in the process into the final product. In the proposed synthesis, traditional cyclization and bromination reactions can generate stoichiometric amounts of byproducts. Alternative approaches, such as catalytic C-H activation for direct halogenation, could significantly improve atom economy. For instance, using a catalytic amount of an oxidant with a halide salt (e.g., NaBr) would be preferable to using a full equivalent of a brominating agent like N-Bromosuccinimide (NBS), which generates succinimide as a byproduct. nih.gov
Safer Solvents and Reagents: The choice of solvents and reagents is a cornerstone of green synthesis. Traditional syntheses often employ halogenated solvents like chloroform or chlorinated solvents which are toxic and environmentally harmful. researchgate.net Green alternatives include water, ethanol, or supercritical fluids, which have a much lower environmental impact. frontiersin.orgnih.gov For the bromination step, replacing hazardous reagents like elemental bromine with safer alternatives such as NBS or employing an oxidative bromination with a halide salt in a benign solvent like water is a key green consideration. nih.govresearchgate.net
Energy Efficiency: Many organic reactions require significant energy input for heating over long periods. Alternative energy sources can drastically reduce consumption.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. nih.gov This technique could be particularly beneficial for the cyclization and bromination steps, which might otherwise require prolonged heating.
Ball Milling: This solvent-free technique uses mechanical force to induce chemical reactions, eliminating the need for solvents entirely and often proceeding rapidly at room temperature. tandfonline.com
The table below summarizes potential green chemistry improvements for the synthesis of 6-bromopyrazolo[1,5-a]pyrazine.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefits |
| Reagent Choice (Bromination) | Elemental Bromine (Br₂) or NBS | Oxidative bromination (e.g., NaBr/K₂S₂O₈) | Avoids hazardous Br₂, reduces stoichiometric waste. nih.gov |
| Solvent Choice | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, Ethanol, or solvent-free (Ball Milling) | Reduces toxicity and environmental pollution. nih.govtandfonline.com |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduces reaction times and energy consumption. nih.gov |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, organocatalysts | Eases catalyst recovery and reuse, reduces waste. frontiersin.org |
Scale-Up Considerations and Process Chemistry for 6-Bromopyrazolo[1,5-a]pyrazine
Transitioning the synthesis of 6-bromopyrazolo[1,5-a]pyrazine from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed through careful process chemistry and engineering.
Process Safety and Hazard Management:
Thermal Runaway: Exothermic reactions, such as formylation or bromination, pose a significant risk of thermal runaway on a large scale. Proper heat management through reactor design (e.g., jacketed reactors with efficient cooling) and controlled addition of reagents is critical.
Reagent Handling: Handling large quantities of corrosive or toxic reagents, such as brominating agents or strong acids/bases used in cyclization, requires specialized equipment and stringent safety protocols to protect workers and the environment.
Reaction Optimization and Control: Parameters that are easily controlled in the lab require robust engineering solutions at scale.
Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining consistent reaction temperatures and achieving uniform conversion, preventing the formation of hot spots and unwanted side products.
Reaction Monitoring: Implementing real-time process analytical technology (PAT) can help monitor reaction progress, ensure product quality, and identify any deviations from optimal conditions promptly.
Downstream Processing and Purification: Isolating and purifying the final product on a large scale must be efficient and economical.
Work-up: Aqueous work-up procedures can generate large volumes of chemical waste that require treatment. Designing processes that minimize aqueous waste are preferable.
Purification: Chromatography, while common in the lab, is often not feasible for large-scale production. Crystallization is the preferred method for purification as it is more scalable and cost-effective. Developing a robust crystallization process is key to obtaining high-purity 6-bromopyrazolo[1,5-a]pyrazine.
The following table outlines key considerations for scaling up the synthesis.
| Parameter | Laboratory Scale | Industrial Scale Challenge | Mitigation Strategy |
| Heat Transfer | Fast heat dissipation (small surface area-to-volume ratio) | Slow heat dissipation, risk of thermal runaway | Jacketed reactors, internal cooling coils, controlled addition rates. |
| Mixing | Efficient (magnetic/overhead stirring) | Potential for inefficient mixing, localized hot spots | Optimized impeller design, baffles, computational fluid dynamics (CFD) modeling. |
| Reagent Addition | Manual addition (pipette, syringe) | Requires controlled, automated dosing | Metering pumps, mass flow controllers for precise and safe addition. |
| Purification | Flash column chromatography | Chromatography is expensive and not easily scalable | Development of a robust crystallization or distillation process. |
| Waste Management | Small volumes, easily managed | Large volumes of solvent and aqueous waste | Solvent recycling programs, process optimization to minimize byproducts. |
Chemical Reactivity and Derivatization of 6 Bromopyrazolo 1,5 a Pyrazine
Suzuki-Miyaura Cross-Coupling Reactions at the C6 Position
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide catalyzed by a palladium complex. snnu.edu.cn This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures. While specific studies on the Suzuki-Miyaura coupling at the C6 position of 6-Bromopyrazolo[1,5-a]pyrazine are not extensively detailed in the reviewed literature, significant insights can be drawn from studies on analogous pyrazolo[1,5-a]pyrazine (B3255129) and pyrazolo[1,5-a]pyrimidine (B1248293) systems.
Research on the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines from their 4-bromo counterparts has demonstrated the feasibility of this transformation on the core scaffold. enamine.net In these reactions, 4-bromopyrazolo[1,5-a]pyrazines were successfully coupled with various aryl and heteroaryl boronic acids. enamine.net The optimal conditions identified involved the use of a palladium catalyst, a suitable base, and an appropriate solvent system. enamine.net
Ligand Effects on Coupling Efficiency
The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it influences the stability and reactivity of the catalytic species. For the Suzuki-Miyaura coupling of bromo-substituted pyrazolo[1,5-a]pyrimidines, which are structurally similar to pyrazolo[1,5-a]pyrazines, the use of electron-rich and sterically hindered phosphine (B1218219) ligands has been shown to be effective.
In a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst system of XPhosPdG2/XPhos was found to be crucial to achieve good yields and prevent a competing debromination side reaction. nih.gov XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky biaryl phosphine ligand that is known to promote the oxidative addition of aryl bromides to the palladium center and facilitate the subsequent steps of the catalytic cycle. For the coupling of 4-bromopyrazolo[1,5-a]pyrazines, the use of Pd(dppf)Cl2·CH2Cl2, which incorporates the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, was found to be effective. enamine.net The bidentate nature of dppf can stabilize the palladium center and promote efficient coupling.
These findings suggest that for the Suzuki-Miyaura coupling of 6-Bromopyrazolo[1,5-a]pyrazine, ligands such as XPhos and dppf would likely be effective in promoting the desired C-C bond formation.
Scope and Limitations with Various Boronic Acid Derivatives
The Suzuki-Miyaura reaction is known for its broad substrate scope, tolerating a wide range of functional groups on the boronic acid coupling partner. In the synthesis of 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, a variety of aryl and heteroaryl boronic acids were successfully employed. nih.gov This included phenyl, biphenyl, and naphthyl boronic acids, as well as those bearing both electron-donating and electron-withdrawing substituents. nih.gov The reaction also tolerated a free alcohol function on the boronic acid. nih.gov
Similarly, the coupling of 4-bromopyrazolo[1,5-a]pyrazines was successful with a range of aryl and heteroaryl boronic acids. enamine.net This demonstrates the versatility of the pyrazolo[1,5-a]pyrazine core in Suzuki-Miyaura reactions. It is therefore anticipated that 6-Bromopyrazolo[1,5-a]pyrazine would react efficiently with a diverse array of boronic acid derivatives under optimized conditions.
However, limitations can arise. For instance, very sterically hindered boronic acids may react more slowly or require more forcing conditions. Additionally, certain functional groups on the boronic acid that can chelate to the palladium center, such as carboxylic acids or some nitrogen-containing heterocycles, might inhibit the catalytic cycle. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazolo[1,5-a]azines
| Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Bromopyrazolo[1,5-a]pyrazine | Aryl/Heteroarylboronic acid | Pd(dppf)Cl2·CH2Cl2 | dppf | Cs2CO3 | MeCN/H2O | Not specified |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 | XPhos | K3PO4 | H2O | 86 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 | XPhos | K3PO4 | H2O | 89 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Thiopheneboronic acid | XPhosPdG2 | XPhos | K3PO4 | H2O | 78 |
Data extracted from analogous reactions on similar scaffolds. enamine.netnih.gov
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. enamine.net This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials.
Formation of C-N Bonds for Amine-Substituted Derivatives
The bromine atom at the C6 position of 6-Bromopyrazolo[1,5-a]pyrazine is a suitable electrophilic partner for the Buchwald-Hartwig amination, allowing for the introduction of a wide variety of primary and secondary amines. While direct examples for the C6 position are not prevalent in the searched literature, studies on the closely related pyrazolo[1,5-a]pyrimidine scaffold demonstrate the utility of this reaction.
In the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors, a Buchwald-Hartwig reaction was employed as a key step to couple various benzimidazoles to the C5 position of a 5-chloro-pyrazolo[1,5-a]pyrimidine core. nih.gov This highlights the ability of the pyrazolo[1,5-a]pyrimidine system to undergo C-N bond formation under palladium catalysis. Given the electronic similarities between the pyrimidine (B1678525) and pyrazine (B50134) rings, it is highly probable that 6-Bromopyrazolo[1,5-a]pyrazine would undergo similar transformations to yield a diverse range of 6-amino-substituted derivatives.
Catalyst Systems and Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system, which includes the palladium precursor, the ligand, and the base. For the amination of the 5-chloro-pyrazolo[1,5-a]pyrimidine mentioned above, the reaction was carried out using tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) as the palladium source, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (Xantphos) as the ligand, and cesium carbonate (Cs2CO3) as the base. nih.gov The reaction was conducted in o-xylene (B151617) under microwave irradiation. nih.gov
Xantphos is a bulky, electron-rich bidentate phosphine ligand with a large bite angle, which is known to be effective in promoting the reductive elimination step of the catalytic cycle, leading to the formation of the C-N bond. The use of a strong, non-nucleophilic base like cesium carbonate is essential for the deprotonation of the amine and the regeneration of the active catalyst.
For the amination of other heteroaryl bromides, various generations of Buchwald and Hartwig ligands, such as the biarylphosphines (e.g., XPhos, SPhos) and ferrocene-based ligands, have been developed to accommodate a wide range of amine coupling partners and to allow for milder reaction conditions. enamine.net
Table 2: Representative Catalyst System for Buchwald-Hartwig Amination on a Pyrazolo[1,5-a]pyrimidine Scaffold
| Substrate | Amine | Palladium Source | Ligand | Base | Solvent | Conditions |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | 2-(Difluoromethyl)benzimidazole | Pd2(dba)3 | Xantphos | Cs2CO3 | o-Xylene | Microwave |
Data extracted from an analogous reaction on a similar scaffold. nih.gov
Negishi and Stille Coupling Reactions
While the Suzuki-Miyaura and Buchwald-Hartwig reactions are the most commonly employed cross-coupling methods for the functionalization of heteroaryl halides, the Negishi and Stille reactions offer alternative and sometimes complementary approaches for the formation of C-C bonds.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which can often lead to faster reactions and allow for the coupling of a broader range of substrates, including sp3-hybridized carbons. wikipedia.org The reaction is, however, sensitive to moisture and air due to the nature of the organozinc reagents. wikipedia.org While specific examples of the Negishi coupling on 6-Bromopyrazolo[1,5-a]pyrazine were not found in the reviewed literature, its application to other brominated N-heterocycles suggests its potential for the functionalization of this scaffold. sci-hub.st
The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide. wikipedia.org Organostannanes are generally stable to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.org The Stille reaction has been shown to be effective for the functionalization of various heterocyclic systems, and in some cases, it can provide better yields than the Suzuki coupling, particularly with certain heteroaromatic substrates. nih.govresearchgate.net Although no specific examples on the pyrazolo[1,5-a]pyrazine core were identified, the general utility of the Stille reaction suggests it could be a viable method for derivatizing the C6 position of 6-Bromopyrazolo[1,5-a]pyrazine.
Synthesis of Alkyl and Aryl Derivatives
The bromine atom at the C6 position of the pyrazolo[1,5-a]pyrazine ring is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly effective strategy for introducing aryl and vinyl substituents. wikipedia.org This reaction typically involves the coupling of the bromo-substituted heterocycle with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
While specific studies on 6-Bromopyrazolo[1,5-a]pyrazine are not extensively detailed, the reactivity is analogous to that of other bromo-substituted N-heterocycles. For instance, Suzuki-Miyaura reactions have been successfully applied to 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives to produce a variety of C3-arylated products. nih.gov In a typical procedure, a palladium catalyst such as PdCl2(PPh3)2 or a more advanced system like XPhosPdG2 is used with a base (e.g., Na2CO3 or K3PO4) in a suitable solvent like dioxane. nih.govnih.gov The choice of catalyst, ligand, and base is crucial to optimize the reaction yield and prevent side reactions like debromination. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl Derivative Synthesis
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Potential Coupling Partner |
|---|---|---|---|---|---|
| Pd(PPh3)4 (5%) | - | Na2CO3 | Dioxane/H2O | 100 | Phenylboronic acid |
| Pd(OAc)2 (2%) | XPhos | K3PO4 | Toluene | 110 | 4-Methoxyphenylboronic acid |
| XPhosPdG2 (5%) | - | K2CO3 | 1,4-Dioxane | 110 | Thiophene-2-boronic acid |
Click Chemistry Applications for Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and modular approach to functionalization. nih.gov To utilize this strategy on the 6-Bromopyrazolo[1,5-a]pyrazine core, the bromine atom must first be converted into either an azide (B81097) or a terminal alkyne. The Sonogashira coupling reaction is a premier method for introducing the alkyne moiety. organic-chemistry.org This reaction couples the bromo-heterocycle with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et3N). organic-chemistry.orgsoton.ac.uk This transformation has been effectively demonstrated on analogous bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine compounds to create a library of alkyne derivatives. nih.gov
Once the 6-alkynylpyrazolo[1,5-a]pyrazine intermediate is synthesized, it can be readily coupled with various organic azides to form 1,2,3-triazole linkages.
Azide-Alkyne Cycloaddition Strategies
With the 6-ethynylpyrazolo[1,5-a]pyrazine intermediate in hand, the CuAAC reaction provides a straightforward path to diverse derivatives. The reaction involves treating the alkyne with an azide in the presence of a copper(I) source, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. nih.gov This methodology has been used to link pyrazolo[1,5-a]pyrimidine scaffolds to bioactive molecules such as carbohydrates, creating complex glycohybrids. nih.gov The reaction is known for its high efficiency, mild conditions, and broad functional group tolerance.
Table 2: Typical Reaction Protocol for CuAAC Functionalization
| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Conditions |
|---|---|---|---|---|
| 6-Ethynylpyrazolo[1,5-a]pyrazine | Benzyl azide | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O (1:1) | Room Temp or 50 °C |
| 6-Ethynylpyrazolo[1,5-a]pyrazine | 1-Azido-2,3,4,6-tetra-O-acetyl-d-glucose | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O (1:1) | 50 °C, Microwave |
Nucleophilic Substitution Reactions at the C6 Position
The pyrazolo[1,5-a]pyrazine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature makes positions substituted with a good leaving group, like the C6-bromo position, susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com In an SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a high-energy anionic intermediate (a Meisenheimer complex), which then rearomatizes by expelling the bromide ion. stackexchange.comnih.gov This pathway allows for the direct displacement of the bromine with various nucleophiles, such as amines, alkoxides, and thiolates, often requiring elevated temperatures or strong bases. mdpi.com
A more modern and versatile approach for the synthesis of C-N bonds is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide array of nitrogen nucleophiles under milder conditions than traditional SNAr. wikipedia.orgchemrxiv.org The reaction employs a palladium catalyst with specialized, bulky electron-rich phosphine ligands (e.g., BINAP, XantPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). chemspider.combeilstein-journals.org This method is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org
Metalation and Further Functionalization
Another powerful strategy for functionalizing the 6-Bromopyrazolo[1,5-a]pyrazine core is through metalation. Halogen-metal exchange is a common method to achieve this transformation. Treating the bromo-derivative with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can result in the exchange of the bromine atom for a lithium atom. This generates a highly reactive 6-lithiopyrazolo[1,5-a]pyrazine intermediate.
This organolithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the C6 position. For example, quenching the intermediate with:
Carbon dioxide (CO2) followed by an acidic workup would yield the corresponding 6-carboxylic acid.
An aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.
N,N-Dimethylformamide (DMF) would introduce a formyl group, yielding the 6-carboxaldehyde.
This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides access to a range of derivatives that are not easily accessible through other synthetic routes.
Advanced Spectroscopic Characterization in Mechanistic Studies
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z), providing unequivocal confirmation of the molecular formula.
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For 6-Bromopyrazolo[1,5-a]pyrazine, the molecular formula is C₆H₄BrN₃. HRMS would be used to confirm this composition by matching the experimental mass to the calculated exact mass.
Table 3: Predicted HRMS Data for 6-Bromopyrazolo[1,5-a]pyrazine
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₆H₄⁷⁹BrN₃+H]⁺ | ⁷⁹Br | 197.9661 |
The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.
In addition to the molecular ion, mass spectrometry provides information about the structure through the analysis of fragment ions, which are formed by the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern is a reproducible fingerprint of a molecule. For 6-Bromopyrazolo[1,5-a]pyrazine, key fragmentation pathways would likely include:
Loss of a bromine radical: [M]⁺• → [M-Br]⁺ + Br•. This would result in a significant peak at m/z 118, corresponding to the pyrazolo[1,5-a]pyrazine (B3255129) radical cation.
Loss of HCN: A common fragmentation pathway for nitrogen heterocycles is the elimination of hydrogen cyanide (27 Da) from the ring system.
Cleavage of the pyrazine (B50134) ring: Fragmentation could also involve the sequential loss of N₂ or other small neutral molecules, characteristic of the fused heterocyclic system.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 6-Bromopyrazolo[1,5-a]pyrazine, the IR spectrum would be dominated by vibrations characteristic of the aromatic heterocyclic system.
Table 4: Predicted IR Absorption Bands for 6-Bromopyrazolo[1,5-a]pyrazine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100–3000 | C-H Stretching | Aromatic C-H |
| 1620–1450 | C=C and C=N Stretching | Aromatic Ring |
| 1400–1000 | In-plane C-H Bending | Aromatic C-H |
| 900–675 | Out-of-plane C-H Bending | Aromatic C-H |
The spectrum would clearly show aromatic C-H stretching vibrations above 3000 cm⁻¹. The region between 1620 and 1450 cm⁻¹ would contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings. The presence of the bromine atom would be indicated by a C-Br stretching absorption in the far-IR region, typically between 700 and 500 cm⁻¹. While not definitive on its own, IR spectroscopy provides rapid confirmation of the aromatic nature of the compound and the presence of the carbon-bromine bond.
X-ray Crystallography for Solid-State Structural Determination of 6-Bromopyrazolo[1,5-a]pyrazine and its Derivatives
Single-crystal X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in the solid state. nih.govresearchgate.netwikipedia.org It provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular constitution and conformation. For the pyrazolo[1,5-a]pyrazine scaffold, which is a rigid and planar N-heterocyclic system, X-ray diffraction studies are crucial for understanding its structural nuances and how substituents influence its solid-state packing. nih.govnih.gov
While a comprehensive search of crystallographic databases and peer-reviewed literature did not yield specific published crystal structures for 6-Bromopyrazolo[1,5-a]pyrazine itself, the analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives provides significant insight into the expected structural characteristics. nih.govresearchgate.net These studies are fundamental for elucidating the non-covalent interactions that govern the supramolecular architecture, which in turn influences the material's physical properties.
Detailed research findings on analogous compounds reveal that the crystal packing of pyrazolo[1,5-a]pyrimidine derivatives is often directed by a combination of weak intermolecular interactions. researchgate.net Key interactions include:
π–π Stacking: The planar, aromatic nature of the fused ring system facilitates stacking interactions between adjacent molecules.
Hydrogen Bonding: Weak C—H···N hydrogen bonds are commonly observed, linking molecules into dimers or extended chains. researchgate.net
Halogen Bonding: The presence of the bromine atom at the 6-position introduces the potential for halogen bonding (Br···N or Br···Br interactions), which can serve as a significant structure-directing force, contributing to the stability of the crystal lattice. iucr.orgmdpi.com
The determination of a crystal structure would involve the careful growth of a single crystal, followed by data collection using a diffractometer. The resulting diffraction pattern allows for the calculation of the electron density map, from which the atomic positions are determined. The key parameters obtained from such an analysis are summarized in the illustrative table below, which represents the type of data that would be generated from a successful crystallographic study of a 6-Bromopyrazolo[1,5-a]pyrazine derivative.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule in the crystal. | C₆H₄BrN₃ |
| Formula Weight | The mass of the chemical formula unit. | 198.02 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.5 Å, b = 10.2 Å, c = 9.8 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 105°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 725 ų |
| Z | The number of molecules in the unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |
Ultimately, the precise structural data obtained from X-ray crystallography would be invaluable for rationalizing the compound's physicochemical properties and for guiding the design of new derivatives with tailored solid-state characteristics for applications in materials science and medicinal chemistry. nih.govthepharmajournal.com
Medicinal Chemistry and Preclinical Biological Evaluation of 6 Bromopyrazolo 1,5 a Pyrazine Derivatives
Rationale for Pyrazolo[1,5-a]pyrazine (B3255129) Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrazine structural motif is considered a "privileged scaffold" in drug discovery. This designation is attributed to its synthetic versatility and its presence in molecules with a wide range of biological activities. nih.govnih.gov Fused heterocyclic systems like pyrazolo[1,5-a]pyrazine are structurally related to purines, which are fundamental components of nucleic acids and key signaling molecules like ATP. This structural mimicry allows them to effectively bind to the ATP-binding sites of various enzymes, particularly kinases, making them attractive candidates for inhibitor development. nih.govnih.gov
The rigid, planar framework of the pyrazolo[1,5-a]pyrazine core is highly suitable for chemical modification at multiple positions, allowing chemists to fine-tune the electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets. nih.gov The synthetic accessibility of this scaffold permits the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. mdpi.com Research has indicated that compounds based on the pyrazolo[1,5-a]pyrazine scaffold have potential as inhibitors of several types of kinases, dopamine (B1211576) receptor agonists, and antagonists for various other receptors, highlighting their broad therapeutic potential. researchgate.net
Structure-Activity Relationship (SAR) Studies of 6-Bromopyrazolo[1,5-a]pyrazine Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound influence its biological activity. For derivatives of 6-Bromopyrazolo[1,5-a]pyrazine, the bromine atom at the C6 position serves as a versatile synthetic handle, enabling extensive chemical modifications through modern cross-coupling reactions to probe the SAR of the scaffold.
The substituent at the C6 position of the pyrazolo[1,5-a]pyrazine ring can significantly impact biological potency and selectivity. In a series of 2,6-disubstituted pyrazines developed as kinase inhibitors, modifications at the 6-position were explored to enhance selectivity for Casein Kinase 2 (CSNK2A) over Pim-3 kinase. nih.gov
For instance, replacing a 6-isopropylaminoindazole group with a 6-isopropoxyindole (Compound 6c ) led to a notable increase in CSNK2A activity and a simultaneous decrease in PIM3 activity, resulting in a 30-fold preference for CSNK2A. nih.gov The related 6-isopropylaminoindole analog (Compound 6d ) also demonstrated potent CSNK2A inhibition with reduced PIM3 activity, achieving a 13-fold selectivity. nih.gov These findings underscore the critical role of the C6-substituent's structure and electronics in modulating target selectivity. The 6-bromo precursor is an ideal starting point for synthesizing such analogs via palladium-catalyzed coupling reactions.
| Compound | C6-Substituent | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |
|---|---|---|---|---|
| 6c | 6-isopropoxyindole | 190 | 5800 | ~30-fold |
| 6d | 6-isopropylaminoindole | 400 | 5300 | ~13-fold |
Beyond the C6 position, other locations on the pyrazolo[1,5-a]pyrazine heterocycle are amenable to substitution to optimize biological activity. Research has demonstrated a straightforward and high-yield method for the formylation of the C7 position, which is the most acidic carbon-hydrogen bond on the scaffold. researchgate.net This provides a route to previously inaccessible C7-functionalized aldehydes and imines, opening new avenues for SAR exploration. researchgate.net
Furthermore, studies on 2,6-disubstituted pyrazines have shown that the substituent at the C2 position is also crucial for activity. In the context of CSNK2A inhibitors, a 4'-carboxyphenyl group at the 2-position was identified as optimal, with little tolerance for other modifications at that site. nih.gov This highlights the importance of a multi-positional exploration strategy to fully understand the SAR of the pyrazolo[1,5-a]pyrazine core.
Bioisosterism, the replacement of an atom or group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, alter selectivity, or optimize pharmacokinetic properties. researchgate.netestranky.sk The bromo group at the C6 position can be replaced with classical bioisosteres such as other halogens (e.g., Cl, F) or a cyano (-CN) group. cambridgemedchemconsulting.com
Identification of Potential Biological Targets
The pyrazolo[1,5-a]pyrazine scaffold has been identified as a versatile framework for targeting a range of enzymes, particularly those involved in cell signaling and proliferation. Its structural characteristics make it well-suited for interaction with the ATP-binding pockets of kinases, leading to the discovery of potent inhibitors for several important cancer-related targets.
Enzyme inhibition assays have confirmed that derivatives of the pyrazolo[1,5-a]pyrazine scaffold are potent inhibitors of several protein kinase families.
Janus Kinases (JAKs) : One derivative was found to be a potent inhibitor of JAK family kinases, with IC₅₀ values of 3 nM, 8.5 nM, and 7.7 nM against JAK1, JAK2, and TYK2, respectively. It showed weaker activity against JAK3 (IC₅₀ of 629.6 nM), indicating a degree of selectivity within the family. nih.gov
RET Kinase : Pyrazolo[1,5-a]pyrazines have been developed as inhibitors of the RET (Rearranged during Transfection) kinase, a driver of certain types of cancer. Potent compounds demonstrated single-digit nanomolar inhibition against wild-type RET and, importantly, against the V804 mutant, which confers resistance to some existing therapies. nih.gov
Casein Kinase 2 (CSNK2A) and Pim Kinases : As previously discussed, 2,6-disubstituted pyrazine (B50134) analogs, which share the core pyrazine ring, are effective inhibitors of CSNK2A and Pim kinases. Strategic modifications on the scaffold allowed for the development of compounds with high potency and selectivity for CSNK2A over PIM3. nih.gov
While much of the research on related fused pyrazolo scaffolds has focused on kinases, some derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system have shown activity as inhibitors of phosphodiesterases (PDEs), suggesting that the pyrazolo[1,5-a]pyrazine core may also have potential in this area. researchgate.net
| Enzyme Target | IC50 Value |
|---|---|
| JAK1 | 3.0 nM |
| JAK2 | 8.5 nM |
| TYK2 | 7.7 nM |
| JAK3 | 629.6 nM |
Receptor Binding Studies
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, a related heterocyclic system to pyrazolo[1,5-a]pyrazines, have been investigated for their affinity to various receptors. For instance, studies on a series of 6-(3-thienyl)pyrazolo[1,5-a]pyrimidine derivatives have explored their binding affinity for the benzodiazepine (B76468) receptor, with a focus on achieving selectivity for the α1 subtype. ebi.ac.uk Structure-activity relationship (SAR) studies, complemented by molecular modeling, have been instrumental in understanding the structural requirements for achieving this subtype selectivity. ebi.ac.uk While direct receptor binding data for 6-bromopyrazolo[1,5-a]pyrazine derivatives is not extensively available in the public domain, the research on analogous pyrazolo[1,5-a]pyrimidine compounds highlights a methodological approach for evaluating the receptor binding profiles of this class of compounds.
Protein-Protein Interaction Modulators
The modulation of protein-protein interactions (PPIs) represents a promising therapeutic strategy for various diseases. researchgate.netsemanticscholar.org The pyrazolo[1,5-a]pyrazine scaffold has emerged as a viable core for the design of PPI modulators. Specifically, derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) have been identified as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). nih.gov These compounds effectively inhibit a wide range of nucleos(t)ide-resistant HBV variants, demonstrating the potential of the pyrazolo[1,5-a]pyrazine core in disrupting viral protein assembly. nih.gov The lead compounds from these studies showcase the tractability of this scaffold for developing potent modulators of clinically relevant PPIs. nih.gov
Interactive Data Table: Pyrazolo[1,5-a]pyrazine Derivatives as PPI Modulators
| Compound Series | Target PPI | Therapeutic Area | Key Findings |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives | HBV Core Protein Assembly | Infectious Disease (Hepatitis B) | Potent inhibition of a broad range of HBV variants. nih.gov |
Mechanistic Investigations of Biological Activity In Vitro
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are crucial for confirming the biological activity of compounds and elucidating their mechanism of action at a cellular level. For pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to 6-bromopyrazolo[1,5-a]pyrazine, a variety of cell-based assays have been employed to assess their therapeutic potential. For example, in the context of cancer research, cell scratch and transwell assays have been utilized to demonstrate the inhibitory effects of these compounds on cancer cell migration and invasion. nih.gov Specifically, a piperazine (B1678402) analog of a pyrazolo[1,5-a]pyrimidine derivative was shown to inhibit MDA-MB-231 breast cancer cell migration and invasion in a dose-dependent manner. nih.gov
Furthermore, in the evaluation of pyrazolo[1,5-a]pyrimidine-based Tropomyosin Receptor Kinase (Trk) inhibitors, cellular assays were used to determine their inhibitory potency. mdpi.com For instance, certain 3-carboxamide-linked pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition of TrkA in enzymatic assays, with IC50 values in the nanomolar range. mdpi.com These findings from related scaffolds underscore the types of cell-based assays that are instrumental in characterizing the biological effects of 6-bromopyrazolo[1,5-a]pyrazine derivatives.
Molecular Mechanisms of Action in Cellular Models
Understanding the molecular mechanisms by which a compound exerts its biological effect is a cornerstone of drug discovery. For derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, mechanistic studies have provided insights into their cellular effects. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives designed as selective ROCK2 inhibitors were shown to affect the arrangement of the cytoskeleton in MDA-MB-231 cells, leading to alterations in cell morphology. nih.gov This provides a clear molecular basis for their observed anti-migratory and anti-invasive properties. nih.gov
The pyrazolo[1,5-a]pyrimidine framework has also been identified as a key structural motif for ATP-competitive and allosteric inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. nih.gov The inhibitory activity of these compounds against kinases such as EGFR, B-Raf, and MEK has been demonstrated in cellular models of non-small cell lung cancer and melanoma. nih.gov These examples from the broader class of pyrazolo[1,5-a]pyrimidines suggest that derivatives of 6-bromopyrazolo[1,5-a]pyrazine may also exert their biological effects through the modulation of key cellular signaling pathways.
Selectivity Profiling Against Off-Targets In Vitro
Ensuring the selectivity of a drug candidate is paramount to minimizing off-target effects and potential toxicity. For kinase inhibitors based on heterocyclic scaffolds like pyrazolo[1,5-a]pyrazine, selectivity profiling is a critical step in preclinical development. Methodologies such as photoaffinity labeling have been employed to identify the targets of imidazopyrazine-based kinase inhibitors within the complex cellular proteome. nih.govresearchgate.net These studies have revealed that while some compounds are highly selective, others can interact with a range of off-targets, including non-kinase proteins. nih.govresearchgate.net
In the development of pyrazolo[1,5-a]pyrimidine derivatives as ROCK2 inhibitors, selectivity was assessed against the isoform protein ROCK1. nih.gov The lead compound, a piperazine analog, demonstrated excellent selectivity, with over 250-fold greater inhibitory activity against ROCK2 compared to ROCK1. nih.gov This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it can lead to a more favorable safety profile. The strategies and findings from these studies on related heterocyclic compounds provide a framework for the selectivity profiling of novel 6-bromopyrazolo[1,5-a]pyrazine derivatives.
Interactive Data Table: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine Derivative
| Compound | Target | Off-Target | Selectivity (Fold) |
| Piperazine analog 7u | ROCK2 (IC50 = 36.8 nM) nih.gov | ROCK1 | >250 nih.gov |
Preclinical In Vivo Efficacy and Target Engagement Studies
The ultimate test of a drug candidate's potential lies in its efficacy in preclinical in vivo models. For derivatives of the pyrazolo[1,5-a]pyrazine scaffold, in vivo studies have provided crucial proof-of-concept for their therapeutic utility. A series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives, identified as mGlu5 positive allosteric modulators (PAMs), have demonstrated in vivo efficacy in preclinical models of schizophrenia. nih.gov One particular compound from this series emerged as a potent and selective mGlu5 PAM with an attractive in vitro profile and demonstrated efficacy in these animal models. nih.gov
In a different therapeutic area, a lead compound from a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives, acting as HBV CpAMs, showed effective inhibition of HBV DNA viral load in an AAV mouse model following oral administration. nih.gov These findings highlight the potential of the pyrazolo[1,5-a]pyrazine core to yield orally bioavailable compounds with significant in vivo activity. Such preclinical efficacy studies are indispensable for the translation of promising in vitro findings into potential clinical candidates.
Pharmacodynamic Markers in Animal Models
Currently, there is a limited amount of publicly available research specifically detailing the pharmacodynamic markers for 6-bromopyrazolo[1,5-a]pyrazine derivatives in animal models. However, research on the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which share a similar bicyclic nitrogen-containing core, has shown that these compounds can act as inhibitors of various protein kinases. nih.gov For these related compounds, pharmacodynamic markers would typically include the modulation of downstream signaling pathways of the targeted kinase. For instance, if a compound targets a specific kinase in a cancer model, relevant pharmacodynamic markers could be the phosphorylation status of its substrates in tumor tissues or surrogate tissues.
In the context of central nervous system (CNS) applications, as explored for related heterocyclic systems, pharmacodynamic markers might involve the measurement of neurotransmitter levels or the occupancy of specific receptors in the brain. For example, in studies of AMPAR negative modulators with a pyrazolo[1,5-c]pyrimidine (B12974108) core, receptor occupancy in the hippocampus was used as a key pharmacodynamic marker. nih.gov
Proof-of-Concept Studies in Disease-Relevant Animal Models
While specific proof-of-concept studies for 6-bromopyrazolo[1,5-a]pyrazine derivatives are not extensively documented in the available literature, research on closely related pyrazolo[1,5-a]pyrazine analogs provides insights into their potential therapeutic applications. For instance, a series of pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been synthesized and evaluated for their antiproliferative effects against lung adenocarcinoma cell lines. consensus.app This suggests a potential application in oncology.
Furthermore, isosteric replacement of an imidazopyrazine core with a pyrazolopyrimidine scaffold has yielded compounds with efficacy in preclinical models of epilepsy. nih.gov Specifically, a pyrazolo[1,5-c]pyrimidine derivative demonstrated robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models in mice. nih.gov These findings suggest that the broader pyrazolo-fused pyrazine/pyrimidine (B1678525) scaffold is a viable starting point for the development of CNS-active agents.
| Compound Class | Disease Model | Observed Efficacy |
| Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives | Lung Adenocarcinoma (in vitro) | Antiproliferative effects |
| Pyrazolo[1,5-c]pyrimidine derivative | Epilepsy (in vivo) | Seizure protection |
Mechanistic Insights into Pharmacokinetic Behavior in Preclinical Models
The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of preclinical development. While specific data for 6-bromopyrazolo[1,5-a]pyrazine is scarce, studies on related structures offer valuable insights.
The metabolism of pyrazine derivatives has been investigated in rats, revealing that alkyl-substituted pyrazines are typically oxidized to their corresponding carboxylic acids, which are then excreted either unchanged or as glycine (B1666218) conjugates. nih.gov The presence of multiple alkyl groups can reduce the extent of oxidation and lead to ring hydroxylation. nih.gov Methoxy-substituted pyrazines undergo O-demethylation and ring hydroxylation. nih.gov
For a pyrazolo[1,5-c]pyrimidine derivative, a species-specific metabolic pathway was identified. High in vivo clearance in rats was attributed to UGT-mediated glucuronidation, a metabolic route that was less prevalent in mice. nih.gov This highlights the importance of evaluating metabolic pathways across different preclinical species. Theoretical ADMET studies on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have predicted suitable pharmacokinetic profiles, suggesting that this scaffold is amenable to optimization for favorable drug-like properties. consensus.app
The distribution of a drug candidate to its target tissue is essential for its efficacy. For CNS-active compounds, the ability to cross the blood-brain barrier is paramount. A pyrazolo[1,5-c]pyrimidine derivative, despite having low plasma exposure, was found to distribute into the brain in rats. nih.gov This was further confirmed in mice, where oral administration led to high target engagement in the hippocampus, with receptor occupancy exceeding 90%. nih.gov This demonstrates that the pyrazolo-fused pyrazine/pyrimidine scaffold can be optimized for brain penetration.
The primary routes of excretion for pyrazine metabolites are through the urine. nih.gov Studies on various pyrazine derivatives in rats have shown little to no biliary excretion of the parent compounds or their metabolites. nih.gov The high in vivo clearance observed for a pyrazolo[1,5-c]pyrimidine derivative in rats suggests rapid elimination, which was attributed to efficient metabolism. nih.gov
Lead Optimization Strategies Involving 6-Bromopyrazolo[1,5-a]pyrazine Scaffolds
Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For pyrazolo-fused heterocyclic scaffolds, structure-activity relationship (SAR) studies are instrumental in guiding these efforts.
For the related pyrazolo[1,5-a]pyrimidine scaffold, extensive SAR studies have been conducted. mdpi.comrsc.org These studies have shown that substitutions at various positions on the bicyclic core can significantly impact biological activity. For instance, in the development of tropomyosin receptor kinase (Trk) inhibitors, the introduction of a nitrile substitution at the third position and fluorine at the sixth position of the pyrazolo[1,5-a]pyrimidine core enhanced potency. mdpi.com The addition of a morpholine (B109124) group at a specific position improved selectivity by minimizing off-target effects. mdpi.com
In the optimization of casein kinase 2 (CK2) inhibitors, modifications at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine scaffold were explored, including macrocyclization, which led to a highly potent and selective inhibitor. nih.govbiorxiv.org For PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core, the introduction of indole (B1671886) derivatives at the C(5) position was found to be a promising strategy to improve potency and selectivity. mdpi.com
Computational and Theoretical Studies on 6-Bromopyrazolo[1,5-a]pyrazine Remain an Unexplored Frontier
A thorough review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the compound 6-Bromopyrazolo[1,5-a]pyrazine . While extensive research exists for related heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines, the pyrazine isomer, specifically its 6-bromo derivative, appears to be an uncharacterized area in computational and theoretical chemistry.
Consequently, detailed research findings and data tables concerning quantum chemical calculations—including Frontier Molecular Orbital (FMO) analysis, electrostatic potential maps, and the prediction of reaction pathways—are not available for this specific molecule. Similarly, molecular docking and ligand-protein interaction studies, which would provide insights into binding affinity predictions and the identification of key pharmacophores for 6-Bromopyrazolo[1,5-a]pyrazine, have not been published.
The broader family of pyrazolo[1,5-a]pyrimidines has been the subject of computational analysis, particularly in the context of their fluorescent properties and potential as kinase inhibitors. For instance, studies on various substituted pyrazolo[1,5-a]pyrimidines have utilized Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to understand their electronic structure and photophysical behavior. These studies have explored how different substituent groups influence the absorption and emission spectra, highlighting the potential for tuning the optical properties of this scaffold.
Furthermore, molecular docking simulations have been widely applied to other pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine (B1195680) derivatives to investigate their binding modes with various protein targets, such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks). This research has been instrumental in the structure-based design of potential therapeutic agents.
The lack of specific computational data for 6-Bromopyrazolo[1,5-a]pyrazine highlights a gap in the current body of research and presents an opportunity for future investigation into the electronic properties, reactivity, and potential biological interactions of this particular heterocyclic compound.
Computational Chemistry and Theoretical Studies on 6 Bromopyrazolo 1,5 a Pyrazine
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For 6-Bromopyrazolo[1,5-a]pyrazine and its derivatives, MD simulations can provide detailed information on their conformational preferences and how they interact with biological targets.
Understanding the flexibility of a ligand like 6-Bromopyrazolo[1,5-a]pyrazine is essential for predicting its binding affinity to a protein target. MD simulations can explore the accessible conformations of the molecule in different environments, such as in solution or within a protein's binding site. These simulations can reveal how the ligand adapts its shape to fit into the binding pocket and how the protein itself may undergo conformational changes to accommodate the ligand. For instance, simulations of pyrazole-carboxamide derivatives have shown that these molecules can exhibit good stability within the binding sites of receptors with only minor conformational fluctuations. nih.gov
The interaction between a ligand and a protein is a dynamic process. MD simulations can capture the subtle changes in both the ligand's and the protein's structure upon binding. This dynamic view is crucial for a comprehensive understanding of the binding mechanism and for the rational design of more potent and selective inhibitors.
Table 1: Key Parameters in Molecular Dynamics Simulations for Ligand-Protein Interactions
| Parameter | Description | Relevance to 6-Bromopyrazolo[1,5-a]pyrazine |
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated molecular mechanics and interactions. |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) in the simulation. | Affects the conformational sampling of the ligand and the energetics of binding. |
| Simulation Time | The length of the simulation, typically in nanoseconds (ns). | Longer simulations provide a more thorough exploration of conformational space and binding events. |
| Ensemble | Statistical mechanics ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Ensures the simulation is run under conditions that mimic a specific experimental environment. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | Used to quantify the stability of the ligand-protein complex and identify key interactions. |
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of compounds based on the 6-Bromopyrazolo[1,5-a]pyrazine scaffold, QSAR models can be developed to predict their activity against a specific biological target. The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the experimentally measured biological activity.
Several studies have successfully applied QSAR modeling to pyrazole (B372694) and pyrazolopyrimidine derivatives to predict their anticancer and other therapeutic activities. nih.govresearchgate.net For example, a QSAR study on novel pyrazole analogs identified key molecular descriptors like dipole moment, excitation energy, the energy of the LUMO (Lowest Unoccupied Molecular Orbital), solvent-accessible surface area, and heat of formation as being crucial for their cytotoxic effects. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. journal-academia.com The development of both linear (Multiple Linear Regression - MLR) and non-linear (Artificial Neural Networks - ANN) QSAR models can provide a comprehensive understanding of the structure-activity landscape. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic properties and reactivity of the molecule. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its membrane permeability. |
| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |
| Quantum Chemical | Heat of formation, Total energy | Provides insights into the stability and energetic properties of the molecule. |
Virtual Screening Approaches for Novel Ligand Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Starting with a core scaffold like 6-Bromopyrazolo[1,5-a]pyrazine, virtual screening can be employed to identify novel and diverse compounds with potential biological activity. This can be done through two main approaches: ligand-based virtual screening and structure-based virtual screening.
Ligand-based virtual screening uses the knowledge of known active compounds to identify new ones. nih.gov If a known active ligand shares the pyrazolo[1,5-a]pyrazine (B3255129) core, its shape and chemical features can be used as a template to search for similar molecules in a database. nih.gov
Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target. nih.gov In this approach, compounds from a virtual library are computationally "docked" into the binding site of the target protein. nih.gov The binding poses are then scored based on how well they fit and interact with the protein. This method can identify novel chemotypes that may not be obvious from known active compounds. For instance, virtual screening has been successfully used to identify novel inhibitors for various targets, including estrogen receptors and kinases, by exploring scaffolds like pyrazolo[1,5-a]pyrimidine (B1248293). researchgate.net
Table 3: Comparison of Virtual Screening Methods
| Method | Principle | Requirements | Advantages |
| Ligand-Based Virtual Screening | Similarity searching based on the properties of known active ligands. | A set of known active compounds. | Does not require the 3D structure of the target protein. |
| Structure-Based Virtual Screening | Docking of small molecules into the 3D structure of a biological target. | High-resolution 3D structure of the target protein. | Can identify novel scaffolds and predict binding modes. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Pyrazolo[1,5-a]pyrazine (B3255129) Scaffolds
The synthesis of pyrazolo[1,5-a]pyrimidines and related scaffolds has been an area of intense focus, with a variety of strategies being developed to construct this fused bicyclic system. nih.gov These methods are crucial for creating a diverse library of compounds for biological screening.
Other established synthetic strategies for the broader class of pyrazolo[1,5-a]pyrimidines, which could be adapted for pyrazine (B50134) analogues, include:
Cyclization and Condensation Reactions: These are among the most common methods, often involving the reaction of 5-aminopyrazoles with various electrophiles. nih.gov
Three-Component Reactions: These reactions allow for the construction of complex molecules from simple starting materials in a single step. nih.gov
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern synthetic methods enable the introduction of a wide range of functional groups, which is critical for developing structure-activity relationships (SAR). rsc.org
Future research will likely focus on refining these methods to be more efficient, environmentally friendly ("green chemistry"), and amenable to creating a wider diversity of substituted pyrazolo[1,5-a]pyrazine analogues. nih.gov
Exploration of Diverse Biological Applications Beyond Current Scope
While research on 6-Bromopyrazolo[1,5-a]pyrazine is still emerging, the broader family of pyrazolo[1,5-a]pyrimidines has demonstrated a wide spectrum of biological activities, suggesting a rich field of potential applications for the pyrazine scaffold. rsc.orgmdpi.com
Current and Potential Therapeutic Areas for Pyrazolo[1,5-a]pyrazine Scaffolds
| Therapeutic Area | Key Molecular Targets/Mechanisms | Reference |
|---|---|---|
| Oncology | Protein Kinase Inhibitors (e.g., CK2, EGFR, B-Raf, MEK, Trk) | nih.govrsc.orgmdpi.comnih.gov |
| Inflammatory Diseases | TLR4 Signaling Inhibition, Aryl Hydrocarbon Receptor (AHR) Antagonism | nih.govrsc.org |
| Neurological Disorders | Sedative agents (e.g., Zaleplon), Anxiolytic agents (e.g., Ocinaplon) | researchgate.net |
| Infectious Diseases | Antimicrobial, Antiviral, Antifungal activity | researchgate.net |
| Metabolic Diseases | Thymidine Phosphorylase Inhibition | nih.gov |
The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several marketed drugs, including Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib and Entrectinib, used in cancer therapy. mdpi.comnih.gov This success underscores the therapeutic potential of this heterocyclic system. Future research on 6-Bromopyrazolo[1,5-a]pyrazine will likely explore its activity in these and other areas, such as cardiovascular and metabolic diseases. The bromine atom on the scaffold provides a convenient handle for further chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold
High-Throughput Virtual Screening: AI algorithms can screen vast virtual libraries of compounds to predict their binding affinity to specific biological targets. researchgate.net
De Novo Drug Design: Machine learning models can design novel molecules with desired properties from scratch.
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net
Challenges and Opportunities in the Translational Research of Heterocyclic Compounds
The translation of promising preclinical findings into clinical applications is a major hurdle in drug development. For heterocyclic compounds like 6-Bromopyrazolo[1,5-a]pyrazine, several challenges must be addressed:
Drug Resistance: Cancer cells and pathogens can develop resistance to therapeutic agents over time, limiting their long-term efficacy. nih.govrsc.org
Off-Target Effects and Toxicity: Small molecule inhibitors can sometimes interact with unintended targets, leading to adverse side effects. nih.govrsc.org
Bioavailability and Pharmacokinetics: Ensuring that a drug can reach its target in the body in sufficient concentrations and for an appropriate duration is a critical aspect of drug development. rsc.org
Despite these challenges, there are also significant opportunities. The versatility of the pyrazolo[1,5-a]pyrazine scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com The development of second-generation inhibitors for targets like Trk has shown that it is possible to overcome resistance mutations. nih.gov Furthermore, a deeper understanding of the biological pathways involved in diseases can help in the rational design of more selective and less toxic drugs. Continued investment in translational research, combining medicinal chemistry, pharmacology, and clinical science, will be essential to unlock the full therapeutic potential of 6-Bromopyrazolo[1,5-a]pyrazine and related heterocyclic compounds.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2a (4-Cl) | NaOMe/MeOH, RT, 4h | 2b (4-OMe) | 93% | |
| 2j (4-Cl) | NBS/MeCN, reflux | 2i (2-Br-4-Cl-3-I) | 83% | |
| 2c (4-CO₂Me) | Silylformamidine, 90°C, 30min | 3c (aminal) | 71% |
What analytical techniques are critical for characterizing 6-bromopyrazolo[1,5-a]pyrazine derivatives?
Basic (Characterization)
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., 2i : δ 8.91 ppm for H-7; 142.1 ppm for C-3).
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., 2i : [M+H]⁺ = 359 m/z).
- IR Spectroscopy : Detection of functional groups (e.g., C=O at 1725 cm⁻¹ in 2c ).
- Elemental Analysis : Validates purity (e.g., 3a : C 61.78%, H 4.12%, N 27.45%).
How do electronic effects of substituents influence functionalization at position 7 of pyrazolo[1,5-a]pyrazines?
Advanced (Reactivity)
Electron-withdrawing groups (EWGs) at position 4 (e.g., CO₂Me, CN) stabilize intermediates and accelerate reactions at position 7. For example:
- Carbene insertion into 2c (4-CO₂Me) occurs at 90°C in 30 min (71% yield).
- Electron-donating groups (EDGs) like methoxy require prolonged heating (58% yield for 2b ).
Mechanistic Insight : EWGs increase electrophilicity at position 7, facilitating nucleophilic attack or insertion reactions.
What challenges arise in achieving regioselective substitution at position 7?
Advanced (Synthetic Challenges)
Position 7 is sterically hindered and less reactive compared to positions 3 and 4. Challenges include:
- Competing Reactivity : Electrophilic substitution favors positions 3 and 4 due to resonance stabilization.
- Solvent Effects : Solvent-free or aprotic conditions (e.g., MeCN) improve yields for position 7 modifications.
- Catalytic Requirements : Transition metals (e.g., Pd) may be needed for cross-coupling, but no direct evidence exists in current literature.
What biological activities are associated with 6-bromopyrazolo[1,5-a]pyrazine derivatives?
Q. Advanced (Pharmacology)
- Antitumor Activity : Derivatives like pyrazolo[1,5-a]pyrimidine 7c show IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma.
- Eis Inhibition : Pyrrolo[1,5-a]pyrazine derivatives with aromatic R1/R2 substituents inhibit Mycobacterium tuberculosis Eis (e.g., IC₅₀ = 9.25 µM for 1a *).
- RNA-Binding Protein Inhibition : RO6885247 (pyrazolo[1,5-a]pyrazine) targets survival motor neuron protein 2.
Q. Table 2: Structure-Activity Relationships (SAR)
| Compound | Substituent (R1/R2) | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 1a * | Aromatic (Ph) | Eis | 9.25 µM | |
| 7c | Pyrazolo-pyrimidine | HEPG2-1 | 2.70 µM | |
| RO6885247 | N/A | SMN2 | Not reported |
How should researchers resolve contradictions in reaction optimization data?
Advanced (Data Analysis)
Conflicting yields or selectivity may arise from:
- Substituent Electronic Effects : Test derivatives with varying EDGs/EWGs to isolate electronic contributions.
- Temperature Control : Compare RT vs. reflux conditions (e.g., 2d gives 50% yield at RT vs. 2c at 90°C).
- Systematic Screening : Use design of experiments (DoE) to optimize solvent, catalyst, and stoichiometry.
What role does 6-bromopyrazolo[1,5-a]pyrazine play in drug discovery pipelines?
Q. Advanced (Applications)
- Kinase Inhibitors : Pyrazolo[1,5-a]pyrazines are scaffolds for PDE2 and kinase inhibitors (e.g., Intra-Cellular Therapies’ PDE2 inhibitors).
- Antimicrobials : Eis inhibitors derived from this core combat kanamycin resistance in M. tuberculosis.
- Neurological Targets : RO6885247 modulates RNA-binding proteins implicated in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
